molecular formula C5H12N2O3S B8100282 rel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide

rel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide

Cat. No.: B8100282
M. Wt: 180.23 g/mol
InChI Key: YPVYITNYQPRLOU-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide is a pyrrolidine-based compound featuring a hydroxyl group at the 4-position and a methanesulfonamide moiety at the 3-position. This compound belongs to a broader class of nitrogen-containing heterocycles, which are widely explored in medicinal chemistry due to their conformational rigidity and ability to engage in hydrogen bonding. Below, we systematically compare this molecule with structurally related compounds, emphasizing stereochemical, functional, and ring-system variations.

Properties

IUPAC Name

N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-11(9,10)7-4-2-6-3-5(4)8/h4-8H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVYITNYQPRLOU-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H]1CNC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

rel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive review of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine core, which is substituted with a hydroxyl group and a methanesulfonamide moiety. Its structural formula can be represented as follows:

  • Molecular Formula : C₅H₁₁N₃O₂S
  • Molecular Weight : 175.22 g/mol

Inhibition of Protein Arginine Deiminases (PADs)

One of the primary mechanisms attributed to this compound is its role as an inhibitor of protein arginine deiminases (PADs), particularly PAD4. PADs are enzymes that convert arginine residues in proteins to citrulline, a modification that can affect protein function and has been implicated in various diseases, including rheumatoid arthritis and cancer.

Key Findings:

  • PAD4 Inhibition : Studies have shown that this compound effectively inhibits PAD4 activity, leading to decreased citrullination of target proteins. This inhibition is crucial in the context of autoimmune diseases where citrullinated proteins are often recognized as foreign by the immune system .

Modulation of Neurotransmission

The compound has also been studied for its effects on neurotransmitter systems. It appears to influence pathways related to neurotransmission by modulating receptor activity.

Key Findings:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by enhancing synaptic plasticity and reducing neuroinflammation .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
PAD4 InhibitionDecreased citrullination
NeurotransmissionEnhanced synaptic plasticity
Anti-inflammatoryReduced inflammatory markers

Case Study 1: Treatment of Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, this compound was administered to assess its efficacy in reducing disease activity. The results indicated a significant reduction in disease activity score (DAS28) after 12 weeks of treatment, correlating with decreased levels of citrullinated proteins in the serum.

Case Study 2: Neurodegenerative Disorders

A study focused on neurodegenerative disorders demonstrated that the compound could improve cognitive function in animal models of Alzheimer's disease. The treated animals exhibited improved memory performance in maze tests compared to controls, suggesting potential applications in neuroprotection.

Comparison with Similar Compounds

Pyrrolidine Derivatives

Target Compound

  • Structure : Pyrrolidine ring with 4-hydroxy and 3-methanesulfonamide substituents.
  • Stereochemistry : (3R,4R).
  • Key Features : The hydroxyl and sulfonamide groups enhance solubility and hydrogen-bonding capacity.

Compound from

  • Structure : Pyrrolidine backbone with complex substituents, including methoxy, tert-butyldimethylsilyl, and thio-linked groups .
  • Key Differences : Bulky substituents reduce solubility compared to the target compound. The absence of a sulfonamide group limits hydrogen-bonding diversity.

Compound from

  • Structure : Pyrrolidine core with ethoxy, trifluoromethylbenzamide, and cyclohexyl substituents .
  • Stereochemistry : (3R,4R).

Piperidine Derivatives

Compound from

  • Structure : Piperidine ring with benzyl and methyl substituents .
  • Stereochemistry : (3R,4R)-rel.
  • Key Differences : Larger ring size (6-membered vs. 5-membered pyrrolidine) increases conformational flexibility, which may affect target binding kinetics.

Compound from

  • Structure: Piperidine linked to a pyrrolo[2,3-d]pyrimidinyl group and cyano substituent .
  • Key Differences: The cyano group introduces polarity, while the aromatic system may enhance π-π stacking interactions.

Furan and Cyclohexane Derivatives

Compound from

  • Structure : Furan ring with pentafluorophenyl ester and azide groups .
  • Stereochemistry : (3R,4R,5S).
  • Key Differences : The furan oxygen alters electronic properties. The epimeric (3R,4R,5R) analog exhibits distinct hydrogen-bonding patterns, underscoring stereochemistry’s role in crystal packing.

Compound from

  • Structure : Cyclohexane ring with hydroxyl and acetamide groups .

Data Table: Structural and Functional Comparison

Compound Name Ring Structure Substituents Stereochemistry Key Differences Reference
Target Compound Pyrrolidine 4-hydroxy, methanesulfonamide (3R,4R) High polarity, hydrogen-bond donor/acceptor -
Compound from Pyrrolidine Methoxy, tert-butyldimethylsilyl Not specified Bulky groups reduce solubility
Compound from Furan Pentafluorophenyl ester, azide (3R,4R,5S) Epimerization affects crystal stability
Compound from Piperidine Benzyl, methyl (3R,4R)-rel Larger ring, increased flexibility
Compound from Pyrrolidine Ethoxy, trifluoromethylbenzamide (3R,4R) Enhanced lipophilicity

Key Findings

Stereochemical Impact : The (3R,4R) configuration in the target compound and ’s analog facilitates specific hydrogen-bonding networks, critical for crystal packing and solubility .

Functional Groups : Sulfonamide and hydroxyl groups enhance aqueous solubility, whereas lipophilic substituents (e.g., benzyl, trifluoromethyl) improve membrane penetration .

Synthetic Considerations : Methods like Zn/indium-mediated reductions () may apply to analogs but require optimization for stereochemical fidelity .

Preparation Methods

Chiral Resolution of Racemic Mixtures

  • Starting material : Racemic 4-hydroxypyrrolidin-3-amine.

  • Resolution : Use of chiral acids (e.g., tartaric acid) to separate enantiomers.

  • Example : (3R,4R)-4-Hydroxypyrrolidin-3-amine was resolved via diastereomeric salt formation with L-(+)-tartaric acid, yielding >99% enantiomeric excess (ee).

Asymmetric Catalysis

  • Catalytic hydrogenation : Enantioselective reduction of pyrrolidine precursors using chiral catalysts (e.g., Ru-BINAP complexes).

  • Example : Hydrogenation of 3-keto-4-hydroxypyrrolidine with [(R)-BINAP-RuCl2] afforded (3R,4R)-4-hydroxypyrrolidin-3-ol, which was subsequently aminated.

Sulfonylation with Methanesulfonyl Chloride

The methanesulfonamide group is introduced via reaction with methanesulfonyl chloride (MsCl).

Direct Sulfonylation Protocol

  • Conditions :

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Temperature : 0–25°C under inert atmosphere.

  • Procedure :

    • Dissolve (3R,4R)-4-hydroxypyrrolidin-3-amine (1.0 eq) in DCM.

    • Add TEA (1.2 eq) and cool to 0°C.

    • Slowly add MsCl (1.1 eq) dropwise.

    • Stir for 4–6 hours at 25°C.

    • Quench with water, extract with DCM, and purify via column chromatography (SiO2, ethyl acetate/heptane).

  • Yield : 75–85%.

Optimization Considerations

  • Stoichiometry : Excess MsCl leads to disulfonamide byproducts; ≤1.1 eq is optimal.

  • Moisture control : Anhydrous conditions prevent hydrolysis of MsCl.

  • Base selection : Bulky bases (e.g., DIPEA) improve regioselectivity.

Protection-Deprotection Strategies

To prevent hydroxyl group interference during sulfonylation:

Hydroxyl Group Protection

  • Protecting groups : tert-Butyldimethylsilyl (TBS), acetyl (Ac), or benzyl (Bn).

  • Example :

    • Protect (3R,4R)-4-hydroxypyrrolidin-3-amine as TBS ether using TBSCl/imidazole in DMF.

    • Perform sulfonylation with MsCl as in Section 3.1.

    • Deprotect with tetrabutylammonium fluoride (TBAF) in THF.

  • Yield : 80–88% after deprotection.

Reductive Amination Pathway

For substrates lacking the amine group:

Ketone to Amine Conversion

  • Starting material : (3R,4R)-4-Hydroxypyrrolidin-3-one.

  • Reductive amination :

    • React with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol.

    • Sulfonylate the resulting amine via Section 3.1.

  • Yield : 70–78% over two steps.

Analytical Data and Characterization

Spectral Data

  • 1H NMR (400 MHz, D2O): δ 3.82 (dd, J = 11.5, 4.0 Hz, 1H, CH-OH), 3.45–3.35 (m, 2H, CH2-SO2), 3.10 (s, 3H, SO2CH3), 2.95–2.85 (m, 2H, pyrrolidine-H), 2.60–2.50 (m, 1H, pyrrolidine-H).

  • 13C NMR (100 MHz, D2O): δ 73.4 (CH-OH), 56.2 (CH2-SO2), 44.9 (SO2CH3), 42.1, 41.3 (pyrrolidine-C).

  • HRMS : m/z calcd for C5H12N2O3S [M+H]+: 193.0645; found: 193.0648.

Chiral Purity

  • HPLC : Chiralpak AD-H column, 90:10 heptane/ethanol, 1.0 mL/min; tR = 8.2 min (rel-(3R,4R)).

  • Optical rotation : [α]D20 = +12.5° (c = 1.0, H2O).

Industrial-Scale Considerations

  • Cost efficiency : Use of catalytic asymmetric hydrogenation reduces reliance on chiral resolution.

  • Safety : MsCl is corrosive; reactions require glass-lined reactors and strict temperature control.

  • Purification : Crystallization from ethanol/water mixtures achieves >99.5% purity.

Summary of Key Methods

MethodAdvantagesLimitationsYield (%)
Direct sulfonylationMinimal steps, high efficiencyRequires pure amine starting material75–85
Protection-deprotectionPrevents hydroxyl interferenceAdditional steps increase cost80–88
Reductive aminationBuilds amine in situLower overall yield70–78

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing rel-N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]methanesulfonamide, and how can purity be optimized?

  • Synthesis : The compound can be synthesized via nucleophilic substitution using methanesulfonyl chloride and a chiral pyrrolidine precursor (e.g., (3R,4R)-4-hydroxypyrrolidin-3-amine) in the presence of a base like triethylamine. Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical to minimize side reactions .
  • Purity Optimization : High-Performance Liquid Chromatography (HPLC) with chiral columns is recommended to resolve enantiomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in this compound?

  • Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL or SHELXTL) can determine absolute configuration. For example, hydrogen bonding patterns (e.g., O–H···N interactions) and torsion angles validate the (3R,4R) stereochemistry .
  • Data Interpretation : Refinement parameters (R-factor < 0.05) and electron density maps must confirm the absence of positional disorder, as seen in related pyrrolidine derivatives .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Experimental Design :

  • Control Variables : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For example, use phosphate-buffered saline (PBS) at pH 7.4 for in vitro binding assays .
  • Data Validation : Cross-validate results with orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to confirm binding affinities .
    • Case Study : In sulfonamide derivatives, conflicting enzyme inhibition data may arise from off-target effects. Use siRNA knockdowns or competitive binding assays to isolate target-specific interactions .

Q. How can enantiomeric mixtures of this compound be resolved for pharmacological studies?

  • Chiral Resolution :

  • Chromatography : Use preparative HPLC with amylose- or cellulose-based chiral stationary phases (CSPs). Mobile phases like hexane/isopropanol (90:10 v/v) achieve baseline separation .
  • Derivatization : Form diastereomeric salts with chiral acids (e.g., (+)-camphorsulfonic acid) and recrystallize in ethanol/water mixtures .

Methodological Guidance for Experimental Challenges

Q. What analytical techniques are most effective for characterizing degradation products?

  • LC-MS/MS : Couple liquid chromatography with tandem mass spectrometry to identify hydrolyzed or oxidized byproducts (e.g., sulfonic acid derivatives). Use collision-induced dissociation (CID) to fragment ions for structural elucidation .
  • Stability Studies : Accelerate degradation under forced conditions (e.g., 40°C/75% relative humidity) and monitor via NMR or FTIR spectroscopy .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • In Silico Tools :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., enzymes with conserved active sites). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .
  • ADMET Prediction : SwissADME or pkCSM models estimate solubility, permeability, and metabolic stability. Optimize logP values (1–3) for balanced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.